Home > Products > Screening Compounds P58147 > 3,7-Dihydro-6H-purine-6,6-diol
3,7-Dihydro-6H-purine-6,6-diol - 62536-65-6

3,7-Dihydro-6H-purine-6,6-diol

Catalog Number: EVT-15586621
CAS Number: 62536-65-6
Molecular Formula: C5H6N4O2
Molecular Weight: 154.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3,7-Dihydro-6H-purine-6,6-diol, also known as 6-hydroxypurine, is a purine derivative that plays a significant role in various biochemical processes. It is categorized under purines, which are essential components of nucleic acids (DNA and RNA) and are involved in energy transfer through adenosine triphosphate (ATP). This compound is recognized for its potential therapeutic applications, particularly in the fields of oncology and immunology.

Source and Classification

3,7-Dihydro-6H-purine-6,6-diol can be sourced from natural biological systems or synthesized in laboratories. It belongs to the class of purines and is structurally related to other important biological molecules such as adenine and guanine. The compound's classification under purines is vital due to its implications in nucleic acid metabolism and cellular signaling pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3,7-dihydro-6H-purine-6,6-diol can be achieved through several methods:

  1. Chemical Synthesis: Traditional synthetic routes often involve the condensation of simpler purine derivatives or the modification of existing purines. For instance, the reaction of 2-amino-4,5-dihydroxypyrimidine with formic acid has been reported as a method to yield this compound.
  2. Biological Synthesis: This compound can also be produced biologically via enzymatic pathways that involve purine metabolism. Enzymes such as xanthine oxidase may play a role in its biosynthesis from precursor molecules.
  3. Mitsunobu Reaction: This is a powerful synthetic method that can be utilized for introducing functional groups into the purine structure to generate derivatives of 3,7-dihydro-6H-purine-6,6-diol with enhanced biological activity .
Chemical Reactions Analysis

Reactions and Technical Details

3,7-Dihydro-6H-purine-6,6-diol undergoes various chemical reactions:

  1. Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
  2. Reduction: This compound can be reduced to yield different derivatives with altered biological activities.
  3. Substitution Reactions: The nitrogen atoms in the purine ring may participate in substitution reactions to form various analogs.

Common reagents involved include potassium permanganate for oxidation and sodium borohydride for reduction.

Mechanism of Action

Process and Data

The mechanism of action for 3,7-dihydro-6H-purine-6,6-diol primarily revolves around its role as a substrate in nucleotide synthesis and metabolism. It acts as an intermediate in the biosynthesis of nucleotides, which are critical for DNA and RNA synthesis. Additionally, it may exhibit immunomodulatory effects by influencing signaling pathways involving adenosine receptors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

3,7-Dihydro-6H-purine-6,6-diol exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Melting Point: The melting point ranges around 200°C.

These properties are crucial for understanding its behavior in biological systems and during synthesis.

Applications

Scientific Uses

3,7-Dihydro-6H-purine-6,6-diol has various applications in scientific research:

  1. Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting purinergic signaling pathways.
  2. Biochemical Research: Used as a substrate in studies related to nucleotide metabolism and enzyme kinetics.
  3. Therapeutic Applications: Potential use in treating diseases related to immune dysfunctions or cancer due to its role in cellular signaling .
Biosynthesis & Metabolic Pathways of 3,7-Dihydro-6H-purine-6,6-diol

Enzymatic Activation via Hypoxanthine Phosphoribosyltransferase (HPRT)

The metabolic activation of purine analogs is critically mediated by Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT). This salvage pathway enzyme catalyzes the conversion of 6-mercaptopurine (structurally related to 3,7-dihydro-6H-purine-6,6-diol derivatives) into its bioactive ribonucleotide monophosphate form, thioinosinic acid (TIMP). The reaction utilizes phosphoribosyl pyrophosphate (PRPP) as an essential cosubstrate, transferring the ribose-5-phosphate moiety to form TIMP [3] [7]. This phosphorylation step is indispensable for the compound's intracellular retention and subsequent therapeutic activity. HPRT's substrate specificity accommodates various purine analogs, positioning it as a critical gateway enzyme for thiopurine bioactivation. Genetic deficiencies in HPRT (Lesch-Nyhan syndrome) profoundly impair this activation pathway, highlighting its physiological and pharmacological significance [3].

Nucleotide Incorporation Dynamics in DNA/RNA Polymerization

Activated thiopurine nucleotides exhibit complex incorporation dynamics into nucleic acids. Thioinosinic acid undergoes sequential enzymatic conversions to thioguanosine triphosphate (TGTP) and thio-deoxyguanosine triphosphate (TdGTP). These thionucleotides are substrates for DNA and RNA polymerases, leading to their incorporation into genomic DNA and various RNA species [7]. This misincorporation fundamentally disrupts nucleic acid function through several mechanisms: introduction of replication errors, impairment of transcriptional fidelity, and interference with essential nucleic acid-protein interactions. Erythrocytes serve as valuable biomarkers for these processes, as they accumulate thioguanine nucleotides (TGNs) with concentrations correlating to systemic exposure. Research demonstrates that erythrocyte TGN concentrations in patients with inflammatory bowel disease exceeding 250 pmol/8×10⁸ RBC correlate significantly with therapeutic efficacy, particularly in colonic and fistulizing Crohn's disease [6].

Table 1: Enzymatic Activation and Incorporation Pathways of Purine Analogs

EnzymeReaction CatalyzedBiological Significance
HPRTConverts 6-MP to thioinosinic acid (TIMP)Initial activation step enabling intracellular retention and subsequent metabolism
PRPP SynthetaseGenerates 5-phosphoribosyl-1-pyrophosphate (PRPP)Provides essential co-substrate for HPRT-mediated activation
Polymerases (DNA/RNA)Incorporate thio-GTP/thio-dGTP into nucleic acidsCauses replication errors, transcriptional defects, and disrupted nucleic acid function
Adenylosuccinate SynthetaseInhibited by TIMPBlocks AMP synthesis from IMP, depleting adenine nucleotide pools
Inosine Monophosphate DehydrogenaseInhibited by TIMPReduces guanine nucleotide synthesis from IMP

Methylation Pathways Involving Thiopurine Methyltransferase (TPMT) Polymorphisms

Thiopurine Methyltransferase (TPMT) represents a major inactivation pathway through S-methylation of thiopurine bases. This cytosolic enzyme catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the sulfhydryl group of 6-mercaptopurine and related analogs, producing methylmercaptopurine derivatives [3]. TPMT activity exhibits significant interindividual variation due to genetic polymorphisms, with approximately 0.3% of the population exhibiting very low activity. This genetic variation profoundly influences thiopurine metabolism: patients with low TPMT activity experience preferential shunting of metabolites toward the active thioguanine nucleotides (TGNs), increasing both therapeutic efficacy and toxicity risks. Conversely, high TPMT activity promotes methylated metabolite production, potentially reducing efficacy. Consequently, TPMT genotyping or phenotyping is standard clinical practice before initiating therapy to guide appropriate dosing strategies and mitigate hematological toxicity risks [3] [6].

Catabolic Degradation by Xanthine Oxidase: Competitive Inhibition Mechanisms

Xanthine oxidase (XO) plays a pivotal role in purine analog catabolism by oxidizing 6-mercaptopurine to the inactive metabolite 6-thiouric acid. This molybdo-flavoenzyme, located predominantly in the liver and intestinal mucosa, catalyzes the hydroxylation of mercaptopurine in a two-step process via 8-hydroxymercaptopurine [5]. XO exhibits competitive inhibition kinetics towards natural purines and their analogs. Allopurinol, a structural analog of hypoxanthine, potently inhibits XO activity, thereby reducing uric acid production and simultaneously increasing plasma concentrations of active thiopurine metabolites [5]. This interaction necessitates significant dose reduction (up to 75%) when allopurinol is co-administered with thiopurines. Novel non-purine XO inhibitors (e.g., febuxostat, topiroxostat) also influence this pathway, although their interactions with purine analogs are less pronounced than with allopurinol [5].

Metabolic Flux Analysis of Thioguanine Nucleotide Accumulation in Erythrocytes

Erythrocytes serve as accessible and informative cellular models for analyzing the metabolic flux of purine analogs due to their significant accumulation of thioguanine nucleotides (TGNs). The metabolic flux is influenced by several factors: HPRT activity, PRPP availability, TPMT activity, and nucleotide interconversion rates. Erythrocyte TGN concentrations provide a surrogate measure for systemic exposure and correlate with both therapeutic outcomes and toxicity risks [6]. Research in inflammatory bowel disease demonstrates that erythrocyte TGN levels >250 pmol/8×10⁸ RBC correlate with clinical remission in specific disease phenotypes. Exercise physiology studies provide further insight into purine nucleotide dynamics: trained athletes exhibit significantly higher baseline erythrocyte ATP concentrations (3.21 ± 0.45 vs. 2.58 ± 0.31 μmol/g Hb, p<0.01) and enhanced activity of salvage pathway enzymes (APRT, HGPRT, PRPP synthetase) compared to sedentary individuals. This enhanced salvage capacity likely influences the metabolic handling of purine analogs [8].

Table 2: Metabolic Flux Parameters in Erythrocytes Under Physiological Stress

Metabolic ParameterTrained SubjectsSedentary SubjectsSignificance
Baseline ATP (μmol/g Hb)3.21 ± 0.452.58 ± 0.31p<0.01
ATP/ADP Ratio5.8 ± 0.94.2 ± 0.7p<0.05
PRPP Synthetase Activity↑↑↑ (Significantly elevated)BaselineCritical for purine analog activation
Post-exercise Hypoxanthine IncreaseModerateSubstantialReflects salvage efficiency
Post-exercise Uric Acid IncreaseModerateSubstantialIndicates catabolic flux
HGPRT ActivityEnhancedBaselineKey enzyme for purine analog salvage

Flux Analysis Findings: The metabolic flux through the purine salvage pathway significantly impacts the therapeutic efficacy of purine analogs. Enhanced PRPP synthetase and HGPRT activities observed in trained individuals suggest a greater capacity for converting purine analogs into active nucleotides. This is further supported by the attenuated post-exercise rise in plasma hypoxanthine and uric acid in trained subjects, indicating more efficient purine base salvage and reduced oxidative catabolism [8]. These physiological adaptations demonstrate the dynamic nature of purine metabolism and its potential implications for thiopurine drug disposition. In clinical settings, measuring erythrocyte TGN levels allows for dose optimization. Studies show that increasing azathioprine dosage in patients with suboptimal TGN levels (median increase from 194 to 303 pmol/8×10⁸ RBC) significantly improved remission rates in inflammatory bowel disease (82% vs. baseline) without inducing leucopenia [6]. This underscores the clinical utility of metabolic flux monitoring in optimizing therapeutic outcomes.

Properties

CAS Number

62536-65-6

Product Name

3,7-Dihydro-6H-purine-6,6-diol

IUPAC Name

3,7-dihydropurine-6,6-diol

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

InChI

InChI=1S/C5H6N4O2/c10-5(11)3-4(7-1-6-3)8-2-9-5/h1-2,10-11H,(H,6,7)(H,8,9)

InChI Key

XONAJEDXOBZCDT-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(N=CN2)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.